N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide
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Overview
Description
This compound, with the molecular formula C16H19N3O2 and a molecular weight of 285.347, is known for its unique structure that includes a pyridazine ring substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide typically involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method is favored due to its mild reaction conditions and functional group tolerance . The process involves the reaction of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The choice of reagents and catalysts, as well as the optimization of reaction conditions, are crucial to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide can be compared with other similar compounds, such as pyridazine and pyridazinone derivatives. These compounds share a similar core structure but differ in their substituents and functional groups . The unique structure of this compound contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
List of Similar Compounds
This compound stands out due to its unique combination of a pyridazine ring and a phenyl group, which imparts specific chemical reactivity and biological activity.
Biological Activity
N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)pentanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, characterized by a phenyl ring substituted with a pyridazine moiety and an amide functional group. The structural formula can be represented as follows:
Its molecular structure allows it to interact with various biological targets, which contributes to its pharmacological properties.
Research indicates that this compound exhibits its biological activity through specific interactions with molecular targets, particularly in the modulation of enzyme activities and receptor functions. The compound has been shown to inhibit certain protein kinases, which play critical roles in cell signaling pathways associated with cancer and other diseases .
Anticancer Properties
Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has demonstrated selective toxicity against non-small cell lung cancer (NSCLC) cell lines. In high-throughput screening assays, this compound showed significant cytotoxic effects with EC50 values indicating potent activity against specific cancer cell lines, while sparing normal fibroblast cells .
Enzyme Inhibition
The compound acts as an inhibitor of stearoyl-CoA desaturase (SCD), an enzyme crucial for fatty acid metabolism. Inhibition of SCD leads to alterations in lipid profiles within cancer cells, impairing their proliferation and survival . This mechanism is particularly relevant in the context of metabolic reprogramming in cancer cells.
Study 1: Cytotoxicity in NSCLC
In a study assessing the cytotoxic effects of various compounds on NSCLC lines, this compound was identified as one of the most selective agents. The study utilized CellTiter-Glo assays to measure ATP levels post-treatment, revealing that the compound induced significant cell death at concentrations lower than 10 μM in sensitive cell lines .
Study 2: Mechanism Elucidation
Another research effort aimed at elucidating the mechanism of action found that treatment with this compound led to a decrease in unsaturated fatty acid levels within treated cells. This reduction was linked to impaired membrane fluidity and cellular function, ultimately leading to apoptosis in cancerous cells .
Comparative Analysis with Similar Compounds
A comparative analysis between this compound and structurally related compounds reveals differences in their biological activities. For instance:
Compound Name | Target Enzyme | EC50 (μM) | Selectivity |
---|---|---|---|
This compound | SCD | <10 | High |
3-(6-Methylpyridazin-3-yl)-phenol | Met kinase | >20 | Moderate |
Pyridazine derivative X | Unknown | >15 | Low |
This table illustrates that while some derivatives exhibit moderate activity against other targets, this compound stands out for its potent inhibition of SCD with high selectivity towards cancer cells.
Properties
IUPAC Name |
N-[3-(6-methylpyridazin-3-yl)oxyphenyl]pentanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c1-3-4-8-15(20)17-13-6-5-7-14(11-13)21-16-10-9-12(2)18-19-16/h5-7,9-11H,3-4,8H2,1-2H3,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRAOSCVKDKFHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)OC2=NN=C(C=C2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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